molecular formula C6H4Br2 B107964 1,2-Dibromobenzene CAS No. 583-53-9

1,2-Dibromobenzene

Cat. No.: B107964
CAS No.: 583-53-9
M. Wt: 235.9 g/mol
InChI Key: WQONPSCCEXUXTQ-UHFFFAOYSA-N
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Description

1,2-Dibromobenzene, also known as ortho-dibromobenzene, is an aryl bromide and one of the three isomers of dibromobenzene. It is a colorless liquid, although impure samples may appear yellowish. The compound has the molecular formula C6H4Br2 and a molar mass of 235.906 g/mol . It is primarily used as a precursor to various 1,2-disubstituted derivatives of benzene .

Mechanism of Action

Target of Action

1,2-Dibromobenzene is an aryl bromide and an isomer of dibromobenzene . It is a precursor to many 1,2-disubstituted derivatives of benzene . The primary targets of this compound are the benzene ring structures in organic compounds, where it acts as an electrophile .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound can act as a precursor to many 1,2-disubstituted derivatives of benzene . These derivatives can participate in various biochemical reactions and pathways, depending on their specific structures and functional groups.

Pharmacokinetics

It is known that bromobenzene and its derivatives are quickly eliminated from the plasma . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action is the formation of 1,2-disubstituted derivatives of benzene . These derivatives can have various molecular and cellular effects, depending on their specific structures and functional groups.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is a colorless liquid at room temperature, but impure samples may appear yellowish . Furthermore, the compound’s density, boiling point, and melting point can affect its stability and efficacy . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

1,2-Dibromobenzene can be synthesized through several methods:

    Bromination of Benzene: This involves the electrophilic aromatic substitution of benzene using bromine in the presence of a catalyst such as iron(III) bromide.

    Industrial Production: Industrially, this compound is produced by the bromination of benzene using bromine and a catalyst.

Chemical Reactions Analysis

1,2-Dibromobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,2-Dibromobenzene is compared with its isomers, 1,3-dibromobenzene and 1,4-dibromobenzene:

    1,3-Dibromobenzene: This isomer has bromine atoms at the 1 and 3 positions.

    1,4-Dibromobenzene: This isomer has bromine atoms at the 1 and 4 positions.

This compound is unique due to its ortho-positioned bromine atoms, which provide distinct reactivity and synthetic utility compared to its isomers .

Properties

IUPAC Name

1,2-dibromobenzene
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InChI

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H
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InChI Key

WQONPSCCEXUXTQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)Br)Br
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Molecular Formula

C6H4Br2
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DSSTOX Substance ID

DTXSID0022064
Record name 1,2-Dibromobenzene
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Molecular Weight

235.90 g/mol
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Physical Description

Pale yellow liquid; Not miscible or difficult to mix in water; Melting point = 5-8 deg C; [MSDSonline]
Record name o-Dibromobenzene
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Vapor Pressure

0.13 [mmHg]
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CAS No.

583-53-9, 26249-12-7
Record name 1,2-Dibromobenzene
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Record name Dibromobenzene (mixed isomers)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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